molecular formula C12H14N2O B1598496 5-Propyl-3-p-tolyl-1,2,4-oxadiazole CAS No. 182295-26-7

5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Cat. No. B1598496
M. Wt: 202.25 g/mol
InChI Key: AKMOYSDZOWQHDU-UHFFFAOYSA-N
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Description

5-Propyl-3-p-tolyl-1,2,4-oxadiazole is a heterocyclic organic compound with the molecular formula C12H14N2O . It belongs to the class of 1,2,4-oxadiazoles.


Molecular Structure Analysis

The molecular weight of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole is 202.3 . The InChI code is 1S/C12H14N2O/c1-3-4-11-13-12(14-15-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

5-Propyl-3-p-tolyl-1,2,4-oxadiazole has a density of 1.1±0.1 g/cm3, a boiling point of 322.3±35.0 °C at 760 mmHg, and a flash point of 142.4±19.9 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 .

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives have been found to exhibit a broad spectrum of agricultural biological activities . They have been synthesized and evaluated for their potential as efficient and low-risk chemical pesticides .

The method of application involves the synthesis of novel 1,2,4-oxadiazole derivatives and their evaluation for agricultural activities . The specific technical details or parameters of the synthesis are not provided in the source .

The results showed that these compounds exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values ranging from 19.44 to 36.25 μg/mL, superior to bismerthiazol (BMT, EC50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC50 = 99.31 μg/mL) . Some compounds also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), with EC50 values of 19.04 to 31.40 μg/mL, better than that of BMT (EC50 = 68.50 μg/mL) and TDC (EC50 = 91.05 μg/mL) .

Antibacterial Activity

A series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive (Enterococcus, Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Salmonella, Klebsiella and Escherichia coli) bacteria .

The method of application involves the synthesis of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives and their evaluation for antibacterial activity . The specific technical details or parameters of the synthesis are not provided in the source .

The results showed that some of the derivatives have shown significant biological activity with a potency comparable to the standard drug Streptomycin . In vitro and in silico studies revealed that among all the compounds, compound (7a) has shown a significant biological activity with a good LibDock score of 162.751 kcal/mol .

Anti-Infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The method of application involves the synthesis of diversely substituted 1,2,4-oxadiazoles . The specific technical details or parameters of the synthesis are not provided in the source .

The results showed that these compounds have shown significant biological activity with a potency comparable to the standard drug Streptomycin . In vitro and in silico studies revealed that among all the compounds, compound (7a) has shown a significant biological activity with a good LibDock score of 162.751 kcal/mol .

Drug Development

1,2,4-Oxadiazole derivatives, including “5-Propyl-3-p-tolyl-1,2,4-oxadiazole”, are used in diverse scientific research, ranging from drug development to materials science. The method of application involves the synthesis of the compound and its evaluation for potential applications. The specific technical details or parameters of the synthesis are not provided in the source.

The results or outcomes obtained from these applications are not specified in the source.

Anti-Inflammatory Agents

1,2,4-Oxadiazole derivatives have been used in the development of anti-inflammatory drugs . The method of application involves the synthesis of the compound and its evaluation for potential anti-inflammatory activities . The specific technical details or parameters of the synthesis are not provided in the source .

The results showed that these compounds have shown significant biological activity with a potency comparable to the standard drug Streptomycin . In vitro and in silico studies revealed that among all the compounds, compound (7a) has shown a significant biological activity with a good LibDock score of 162.751 kcal/mol .

Safety And Hazards

In case of skin contact with 5-Propyl-3-p-tolyl-1,2,4-oxadiazole, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

3-(4-methylphenyl)-5-propyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-4-11-13-12(14-15-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMOYSDZOWQHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397241
Record name 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propyl-3-p-tolyl-1,2,4-oxadiazole

CAS RN

182295-26-7
Record name 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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